

Crystal Structure of Benzoxazolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B023961

[Get Quote](#)

Introduction

This technical guide provides an in-depth analysis of the crystal structure of aminobenzo[d]oxazol-2(3H)-one derivatives, compounds of significant interest to researchers, scientists, and drug development professionals due to their presence in various biologically active molecules. While a specific crystallographic analysis for **7-aminobenzo[d]oxazol-2(3H)-one** is not publicly available in crystallographic databases, this guide presents a detailed examination of the closely related isomer, 5-amino-2-benzoxazolone. The structural data and experimental protocols for this isomer offer valuable insights into the molecular geometry, hydrogen bonding patterns, and crystal packing that are likely to be comparable to the 7-amino derivative.

The benzoxazolone core is a key pharmacophore, and understanding its three-dimensional structure is crucial for rational drug design and the development of new therapeutic agents. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and provides visual representations of the synthetic and analytical workflows.

Data Presentation

The following tables summarize the key crystallographic data and geometric parameters for 5-amino-2-benzoxazolone.

Table 1: Crystal Data and Structure Refinement for 5-amino-2-benzoxazolone.[1]

Parameter	Value
Empirical formula	C ₇ H ₆ N ₂ O ₂
Formula weight	150.14
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	P2 ₁ 2 ₁ 2 ₁
Unit cell dimensions	a = 4.4766(12) Å b = 7.1015(19) Å c = 20.095(5) Å α = 90° β = 90° γ = 90°
Volume	637.7(3) Å ³
Z	4
Density (calculated)	1.563 Mg/m ³
Absorption coefficient	0.118 mm ⁻¹
F(000)	312
Crystal size	0.30 x 0.20 x 0.10 mm
Theta range for data collection	2.59 to 28.29°
Index ranges	-5 ≤ h ≤ 5, -9 ≤ k ≤ 9, -26 ≤ l ≤ 23
Reflections collected	5250
Independent reflections	1487 [R(int) = 0.0354]
Completeness to theta = 28.29°	99.9 %
Absorption correction	Semi-empirical from equivalents
Max. and min. transmission	0.9883 and 0.9655
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1487 / 0 / 100
Goodness-of-fit on F ²	1.041

Final R indices [$I > 2\sigma(I)$]	R1 = 0.0366, wR2 = 0.0898
R indices (all data)	R1 = 0.0461, wR2 = 0.0964
Absolute structure parameter	0(2)
Largest diff. peak and hole	0.143 and -0.151 e.Å ⁻³

Table 2: Selected Bond Lengths (Å) for 5-amino-2-benzoxazolone.[\[1\]](#)

Bond	Length (Å)
O(1)-C(1)	1.363(2)
O(1)-C(7)	1.394(2)
O(2)-C(1)	1.201(2)
N(1)-C(1)	1.350(2)
N(1)-C(6)	1.396(2)
N(2)-C(4)	1.392(2)
C(2)-C(3)	1.378(3)
C(3)-C(4)	1.396(3)
C(4)-C(5)	1.385(2)
C(5)-C(6)	1.374(2)
C(6)-C(7)	1.384(2)

Table 3: Selected Bond Angles (°) for 5-amino-2-benzoxazolone.[\[1\]](#)

Angle	Degrees (°)
C(1)-O(1)-C(7)	107.24(13)
C(1)-N(1)-C(6)	109.83(14)
O(2)-C(1)-O(1)	122.95(16)
O(2)-C(1)-N(1)	129.83(17)
O(1)-C(1)-N(1)	107.21(14)
C(3)-C(2)-C(7)	121.05(17)
C(2)-C(3)-C(4)	120.73(16)
N(2)-C(4)-C(5)	121.19(16)
N(2)-C(4)-C(3)	120.06(16)
C(5)-C(4)-C(3)	118.75(16)
C(6)-C(5)-C(4)	121.20(16)
C(5)-C(6)-N(1)	129.86(16)
C(5)-C(6)-C(7)	120.36(16)
N(1)-C(6)-C(7)	109.78(14)
C(6)-C(7)-O(1)	105.93(14)
C(6)-C(7)-C(2)	132.89(17)
O(1)-C(7)-C(2)	121.18(16)

Table 4: Hydrogen Bonds (Å and °) for 5-amino-2-benzoxazolone.[1]

D-H...A	d(D-H)	d(H...A)	d(D...A)	<(DHA)
N(1)- H(1A)...O(2)#1	0.86	2.04	2.895(2)	173.0
N(2)- H(2A)...O(2)#2	0.86	2.15	2.979(2)	162.0

Symmetry transformations used to generate equivalent atoms: #1 $x-1,y,z$ #2 $-x+1/2,-y,z+1/2$

Experimental Protocols

Synthesis of 5-amino-2-benzoxazolone

The synthesis of 5-amino-2-benzoxazolone was adapted from literature methods.^[1] A common route involves the chemical reduction of the corresponding nitro compound, 5-nitro-2-benzoxazolone.

A typical reduction procedure is as follows:

- 5-Nitro-2-benzoxazolone is added to an aqueous solution of titanium trichloride (TiCl_3).
- The reaction mixture is stirred vigorously at room temperature for approximately 30 minutes.
- The mixture is then gradually basified with a saturated aqueous solution of sodium bicarbonate (NaHCO_3), leading to the formation of a dark suspension.
- The suspension is filtered, and the resulting crude solid is extracted multiple times with ethyl acetate.
- The aqueous filtrate is also extracted with ethyl acetate.
- The combined organic extracts are dried over magnesium sulfate (MgSO_4) and evaporated under reduced pressure to yield the crude product.

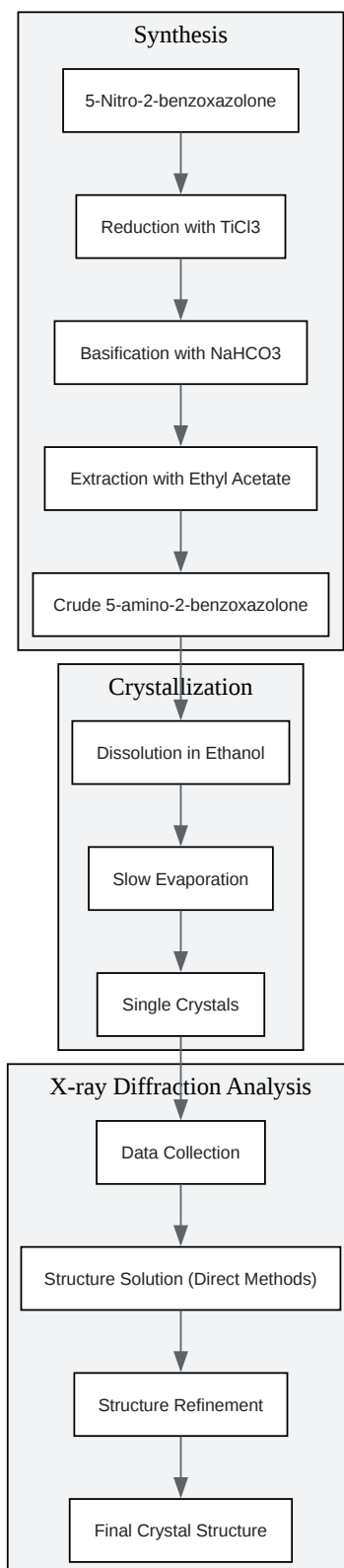
Crystallization

Single crystals of 5-amino-2-benzoxazolone suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in ethanol at room temperature.^[1]

X-ray Data Collection and Structure Refinement

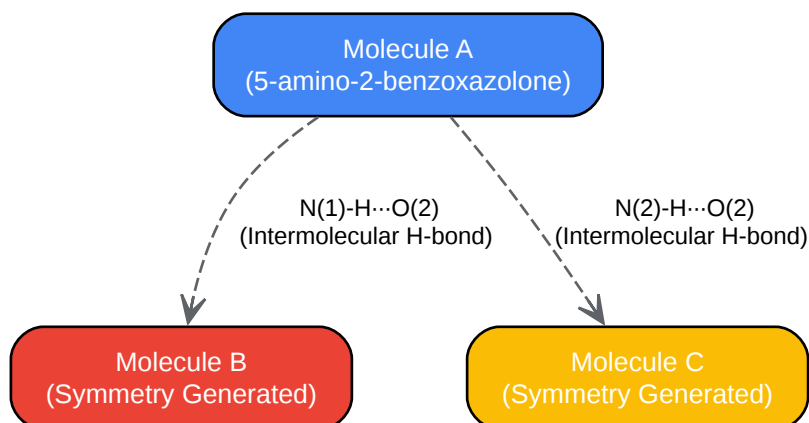
A suitable single crystal was mounted on a diffractometer. The crystal data were collected at 293(2) K using $\text{MoK}\alpha$ radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and crystal structure determination of 5-amino-2-benzoxazolone.



[Click to download full resolution via product page](#)

Caption: Hydrogen bonding interactions forming a 2D framework in the crystal lattice of 5-amino-2-benzoxazolone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure of Benzoxazolone Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023961#crystal-structure-of-7-aminobenzo-d-oxazol-2-3h-one\]](https://www.benchchem.com/product/b023961#crystal-structure-of-7-aminobenzo-d-oxazol-2-3h-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com